molecular formula C10H7BrN2OS B420396 3-Bromo-N-(1,3-thiazol-2-yl)benzamide CAS No. 313230-04-5

3-Bromo-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B420396
CAS No.: 313230-04-5
M. Wt: 283.15g/mol
InChI Key: YACCKOLABKUXRQ-UHFFFAOYSA-N
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Description

3-Bromo-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

The future directions for 3-Bromo-N-(1,3-thiazol-2-yl)benzamide could involve further exploration at the molecular level, leading to the synthesis of drug-like molecules with greater potential and safety profiles .

Properties

IUPAC Name

3-bromo-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCKOLABKUXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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